molecular formula C13H17NO2S B12624533 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid CAS No. 916134-97-9

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid

Cat. No.: B12624533
CAS No.: 916134-97-9
M. Wt: 251.35 g/mol
InChI Key: YORLWSIGLATFDX-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound that features a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with a phenylsulfanyl halide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s activity by influencing its conformation and stability .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.

    Phenylsulfanylpiperidine: Lacks the carboxylic acid moiety but contains the phenylsulfanyl group.

    N-(piperidine-4-yl)benzamide: Contains a piperidine ring and a benzamide group.

Uniqueness

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl group and the carboxylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties.

Chemical Structure

The compound is characterized by a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including this compound. The presence of the phenylsulfanyl group has been shown to enhance the compound's efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15
Bacillus subtilis6.25

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating potent effects.

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that compounds similar to this compound may possess antiviral activities. Research indicates that certain piperidine derivatives can inhibit viral replication, making them potential candidates for further development in antiviral therapies.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the phenylsulfanyl group may interact with bacterial cell membranes or enzymes critical for bacterial growth and replication.

Case Studies

A study conducted by Brycki et al. investigated various piperidine derivatives for their antimicrobial properties. Among these, this compound was highlighted for its promising antibacterial effects against multiple strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Properties

CAS No.

916134-97-9

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

4-(phenylsulfanylmethyl)piperidine-1-carboxylic acid

InChI

InChI=1S/C13H17NO2S/c15-13(16)14-8-6-11(7-9-14)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16)

InChI Key

YORLWSIGLATFDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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